5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine
Overview
Description
5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom attached to a benzylsulfanyl group, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and sodium sulfide.
Bromination: The final step involves the bromination of the benzyl group using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, resulting in the formation of various reduced derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and debrominated products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the benzylsulfanyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Benzylsulfanyl-4H-[1,2,4]triazol-3-ylamine: Similar structure but lacks the bromine atom.
3-Benzyl-5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: Contains an additional ethyl group.
(3-Benzylsulfanyl-(1,2,4)triazol-4-yl)-(4-bromo-benzylidene)-amine: Contains a benzylidene group instead of an amine.
Uniqueness
5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity. This makes it a valuable compound for developing new derivatives with improved biological and chemical properties.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPKRPQOMFJIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320246 | |
Record name | 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312279-17-7 | |
Record name | 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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